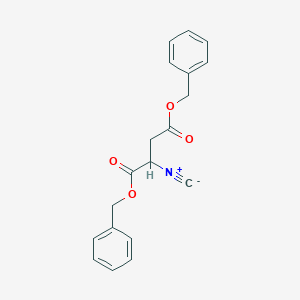
Dibenzyl 2-isocyanobutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyl 2-isocyanobutanedioate is an organic compound with the molecular formula C18H17NO4. It is a derivative of butanedioic acid, featuring two benzyl groups and an isocyanate functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl 2-isocyanobutanedioate typically involves the reaction of benzyl alcohol with 2-isocyanobutanedioic acid under specific conditions. One common method includes the use of a dehydrating agent to facilitate the esterification process. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl 2-isocyanobutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibenzyl 2-oxobutanedioate, while reduction can produce dibenzyl 2-aminobutanedioate.
Scientific Research Applications
Dibenzyl 2-isocyanobutanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is employed in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of dibenzyl 2-isocyanobutanedioate involves its interaction with various molecular targets. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form urea or carbamate derivatives. These reactions are crucial in the compound’s role in organic synthesis and potential pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
- Dibenzyl 2-aminobutanedioate
- Dibenzyl 2-oxobutanedioate
- 1,2-Diphenylethane (Bibenzyl)
Uniqueness
Dibenzyl 2-isocyanobutanedioate is unique due to its isocyanate functional group, which imparts distinct reactivity compared to similar compounds. This functional group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
89099-05-8 |
|---|---|
Molecular Formula |
C19H17NO4 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
dibenzyl 2-isocyanobutanedioate |
InChI |
InChI=1S/C19H17NO4/c1-20-17(19(22)24-14-16-10-6-3-7-11-16)12-18(21)23-13-15-8-4-2-5-9-15/h2-11,17H,12-14H2 |
InChI Key |
FTPIYQHYHHRILC-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C(CC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-3-methyl-2-[pentanoyl-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B14128044.png)

![2-(4-ethynylphenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid](/img/structure/B14128058.png)
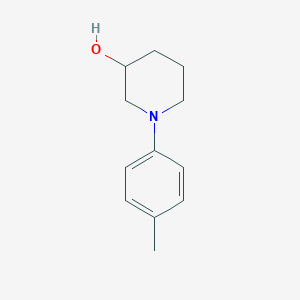
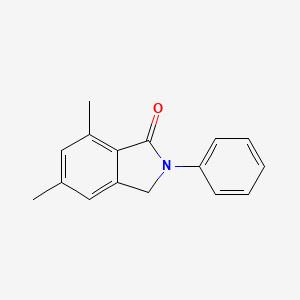
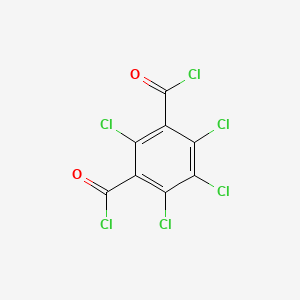

![3-[(2,2-Difluoroethyl)amino]-1lambda~6~-thiolane-1,1-dione](/img/structure/B14128082.png)
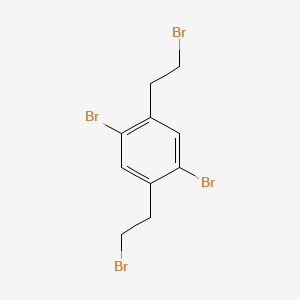

![N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14128104.png)

![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoic acid](/img/structure/B14128118.png)

